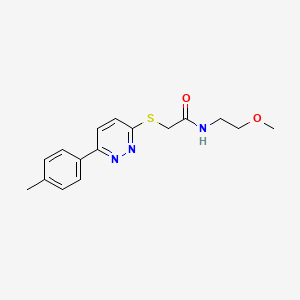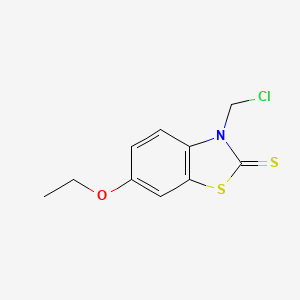![molecular formula C6H9N3O6 B14136169 3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine CAS No. 99694-81-2](/img/structure/B14136169.png)
3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is a chemical compound with the molecular formula C6H9N3O6. It is a derivative of L-alanine, an amino acid, and contains additional functional groups that make it a unique compound with various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine typically involves the protection of the amino group of L-alanine using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz). The protected amino acid is then subjected to further reactions to introduce the carboxycarbonyl and aminocarbonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzyme inhibition and protein modification.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. It may also interact with cellular pathways, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-N-(carboxycarbonyl)-L-alanine: A closely related compound with similar functional groups.
(2S)-3-Amino-2-(carboxyformamido)propanoic acid: Another derivative of L-alanine with comparable properties.
Uniqueness
3-[[(Carboxycarbonyl)aminocarbonyl]amino]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
99694-81-2 |
|---|---|
Molekularformel |
C6H9N3O6 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(oxalocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O6/c7-2(4(11)12)1-8-6(15)9-3(10)5(13)14/h2H,1,7H2,(H,11,12)(H,13,14)(H2,8,9,10,15)/t2-/m0/s1 |
InChI-Schlüssel |
WLHZKQYVDKRZKW-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)NC(=O)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


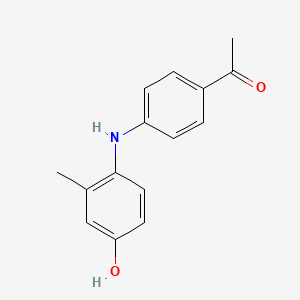
![2-(3-methoxyphenyl)-N-(propan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14136089.png)


![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)
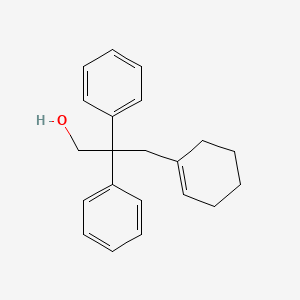
![1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14136124.png)
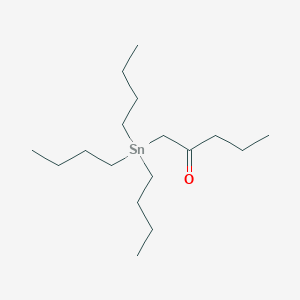
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
